Methyl 4-amino-3-(4-chlorophenyl)butanoate

Description

Significance of β-Amino Esters as Versatile Synthetic Intermediates

β-Amino esters are a class of organic compounds characterized by an amino group attached to the β-carbon relative to an ester functional group. Their importance in organic synthesis stems from their ability to serve as building blocks for a wide range of more complex molecules. The presence of both an amino and an ester group allows for a variety of chemical transformations, making them highly versatile intermediates.

These compounds are key precursors in the synthesis of β-lactams, a core structural motif in many antibiotic drugs. Furthermore, they are instrumental in the preparation of β-peptides, which are analogues of natural peptides with enhanced stability against enzymatic degradation. The strategic placement of the amino group in the β-position also allows for the synthesis of various heterocyclic compounds and other biologically active molecules. The ability to introduce chirality at the β-carbon further enhances their utility in the asymmetric synthesis of pharmaceuticals.

Overview of the Chemical Structure of Methyl 4-amino-3-(4-chlorophenyl)butanoate

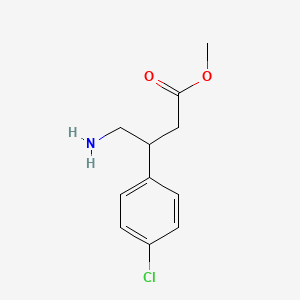

This compound possesses a distinct molecular architecture that contributes to its chemical reactivity and utility as a synthetic intermediate. The core of the molecule is a butanoate chain, with a methyl ester at one end. The key features are an amino group (-NH2) at the C-4 position and a 4-chlorophenyl group attached to the C-3 position.

The presence of the chlorophenyl group significantly influences the electronic properties and steric hindrance of the molecule. The stereocenter at the C-3 position means that the compound can exist as enantiomers, a critical aspect in the synthesis of chiral drugs where only one enantiomer may exhibit the desired therapeutic effect.

Below is a table summarizing the key structural features and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 g/mol |

| Key Functional Groups | Methyl ester, Amino group, Chlorophenyl group |

| Chirality | Chiral center at C-3 |

Historical Context and Evolution of Research on Related β-Amino Compounds

The research into β-amino compounds is intrinsically linked to the study of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The quest for GABA analogues with improved therapeutic properties led to the synthesis of a variety of related structures.

A pivotal moment in this field was the development of Baclofen (B1667701), chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, in 1962. thieme-connect.com Baclofen is the carboxylic acid precursor to this compound and is a clinically used muscle relaxant and antispastic agent. brieflands.comchalcogen.ro The therapeutic success of Baclofen spurred further investigation into the synthesis and biological activity of its derivatives and related β-amino acids and esters.

Early synthetic routes to these compounds were often lengthy and produced racemic mixtures. A significant evolution in the field has been the development of asymmetric synthesis methods to obtain enantiomerically pure compounds, as it was discovered that the therapeutic activity of Baclofen resides primarily in the (R)-enantiomer. nih.gov This has led to a focus on creating chiral intermediates, such as the enantiomers of this compound, to facilitate the efficient production of single-enantiomer drugs.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound. The scope is strictly limited to its role and characteristics within the field of organic chemistry research. The subsequent sections will provide a detailed examination of this compound, drawing from available scientific literature. The focus will be on its significance as a synthetic intermediate, its chemical structure, and the historical and ongoing research context of related β-amino compounds. The content will adhere to a scientific and professional tone, presenting factual information supported by research findings.

Detailed Research Findings on this compound

While dedicated research articles focusing solely on this compound are limited, its significance is highlighted in its role as a key intermediate in the synthesis of Baclofen and its analogues.

Synthesis of this compound

The primary method for preparing this compound is through the esterification of its corresponding carboxylic acid, 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen). This reaction is a classic example of Fischer esterification, where the carboxylic acid is treated with methanol (B129727) in the presence of an acid catalyst.

A review of synthetic strategies for (R)-Baclofen highlights the enzymatic resolution of racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate. thieme-connect.com The resulting optically pure γ-nitro ester is then reduced to afford the corresponding amino ester, which is a derivative of the target compound. Another approach involves the α-chymotrypsin-catalyzed hydrolysis of racemic butyl 4-amino-3-(4-chlorophenyl)butanoate, where the unreacted (R)-ester can be isolated with high enantiomeric excess. thieme-connect.com Although this involves the butyl ester, it demonstrates a viable pathway for obtaining chiral amino esters of this type.

A Chinese patent describes a method for preparing chiral Baclofen where (S)-3-(4-chloro-phenyl-)-4-methoxycarbonyl propalanine methyl esters, which is the target molecule, is a key intermediate. google.com The patent details the hydrolysis of this ester to yield the final Baclofen product. google.com

Role as a Synthetic Intermediate

The principal application of this compound in research is as a direct precursor to Baclofen. The ester group serves as a protecting group for the carboxylic acid functionality, which can be easily deprotected under acidic or basic conditions. This is particularly useful in multi-step syntheses where the carboxylic acid might interfere with other reactions.

The synthesis of Baclofen from p-chlorobenzaldehyde and nitromethane (B149229) involves several steps, with the final steps being reduction and decarboxylation. brieflands.com While this specific route doesn't explicitly mention the methyl ester, many synthetic variations utilize esterification as a standard procedure for purification or to facilitate subsequent reactions. For instance, the synthesis of Baclofen impurity-A, (RS)-4-amino-3-(4-chlorophenyl)-butyric acid, has been detailed, and the esterification of this compound would yield the racemic form of this compound.

The table below summarizes some of the synthetic contexts in which this compound or its close analogues are mentioned.

| Synthetic Goal | Role of the Ester | Reference |

| Chiral Baclofen Synthesis | Key Intermediate for Hydrolysis | CN101514167B google.com |

| (R)-Baclofen Synthesis | Product of Enzymatic Resolution | Thieme Connect thieme-connect.com |

| General Baclofen Synthesis | Potential Intermediate via Esterification | Brieflands brieflands.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-(4-chlorophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCYOWKGBSCUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 3 4 Chlorophenyl Butanoate and Its Analogues

Retrosynthetic Analysis of the 4-amino-3-(4-chlorophenyl)butanoate Scaffold

A logical retrosynthetic analysis of the Methyl 4-amino-3-(4-chlorophenyl)butanoate structure reveals several key bond disconnections that inform potential synthetic strategies. The most apparent disconnections are the ester group, the amino group, and the carbon-carbon bonds forming the butanoate backbone.

The ester can be retrosynthetically disconnected to its corresponding carboxylic acid, 4-amino-3-(4-chlorophenyl)butanoic acid, a well-known pharmaceutical agent. This simplifies the synthesis to forming the core β-amino acid structure.

Further disconnection of the C-N bond at the 4-position suggests a precursor such as a γ-nitro compound or a molecule with a suitable leaving group for amination. A reductive amination approach would point to a γ-keto ester as a key intermediate.

Breaking the C3-C4 bond suggests a strategy involving the addition of a two-carbon unit to a precursor derived from 4-chlorobenzaldehyde (B46862). This could involve reactions like the Michael addition of a nitromethane (B149229) equivalent. Alternatively, disconnecting the C2-C3 bond points towards the addition of an acetate (B1210297) equivalent to a cinnamaldehyde-derived intermediate.

Conventional and Modern Synthetic Approaches to the Core Structure

A variety of synthetic methods have been developed to construct the 4-amino-3-(4-chlorophenyl)butanoate core structure, ranging from classical reactions to more contemporary, efficient approaches.

Esterification Reactions for β-Amino Acids

The final step in the synthesis of the title compound is typically the esterification of the corresponding β-amino acid, 4-amino-3-(4-chlorophenyl)butanoic acid. The Fischer-Speier esterification is a common and straightforward method for this transformation. masterorganicchemistry.comresearchgate.netbond.edu.au This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Another effective method for the esterification of amino acids involves the use of thionyl chloride in methanol. This reagent converts the alcohol to a reactive intermediate, facilitating the esterification under mild conditions.

A summary of common esterification methods is presented in the table below.

| Reagent/Catalyst | Solvent | Conditions | Reference |

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Methanol | Reflux | masterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | Methanol | 0 °C to Reflux |

Reductive Amination and Nitro Compound Reduction Strategies

The introduction of the amino group is a critical step in the synthesis. One robust strategy involves the reduction of a γ-nitro intermediate. This approach is advantageous as the nitro group can be introduced through well-established carbon-carbon bond-forming reactions. For instance, the conjugate addition of nitromethane to an α,β-unsaturated aldehyde derived from 4-chlorobenzaldehyde yields a γ-nitro aldehyde, which can be further oxidized and reduced. thieme-connect.com The reduction of the nitro group to a primary amine can be achieved using various reducing agents, with catalytic hydrogenation over Raney nickel being a common and efficient method. thieme-connect.comthieme-connect.com Other reducing agents such as tin powder in hydrochloric acid have also been employed. brieflands.com

Reductive amination of a β-keto ester precursor represents an alternative pathway. This reaction involves the condensation of the ketone with an amine source, such as ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the desired β-amino ester. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride, which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comharvard.edu

Key Nitro Group Reduction Methods

| Reducing Agent | Catalyst | Solvent | Reference |

|---|---|---|---|

| Hydrogen (H₂) | Raney Nickel | Methanol | thieme-connect.comthieme-connect.com |

Blaise Reaction and Related Approaches for β-Keto Ester Precursors

The Blaise reaction provides a powerful method for the synthesis of β-keto esters, which are valuable precursors for this compound via subsequent reductive amination. organic-chemistry.orgpondiuni.edu.in This reaction involves the zinc-mediated coupling of a nitrile with an α-haloester. organic-chemistry.org For the synthesis of the target compound's precursor, 4-chlorobenzyl cyanide would be reacted with a haloacetate ester in the presence of activated zinc. The resulting intermediate can then be hydrolyzed to furnish the β-keto ester. organic-chemistry.orgpondiuni.edu.in

Modifications to the classical Blaise reaction, such as the use of activated zinc and optimized work-up procedures, have significantly improved yields and expanded its applicability. organic-chemistry.org The resulting β-keto ester can then be converted to the β-amino ester through the reductive amination strategies discussed previously.

Carbon-Carbon Bond Formation via Electrophilic and Nucleophilic Pathways

The construction of the carbon backbone of the target molecule relies on strategic carbon-carbon bond formation. A prevalent approach begins with 4-chlorobenzaldehyde. An aldol (B89426) condensation with acetaldehyde (B116499) can generate 4-chloro-cinnamaldehyde, an α,β-unsaturated aldehyde. thieme-connect.com

This intermediate is then susceptible to nucleophilic attack in a Michael addition reaction. The conjugate addition of nitromethane to 4-chloro-cinnamaldehyde, often catalyzed by an organocatalyst for stereocontrol, forms a γ-nitro aldehyde. thieme-connect.com This intermediate contains the complete carbon skeleton and the nitrogen functionality precursor for the final product.

Another strategy involves the reaction of 4-chlorobenzaldehyde with nitromethane to form β-nitrostyrene. brieflands.com Subsequent Michael addition of a malonate ester followed by reduction and decarboxylation also leads to the desired carbon framework. brieflands.com

Stereoselective Synthesis of this compound Enantiomers

The stereocenter at the C3 position of this compound means that stereoselective synthesis is crucial for obtaining enantiomerically pure forms. Several strategies have been developed to achieve this.

One effective method is the enzymatic resolution of a racemic intermediate. For example, the racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate can be subjected to hydrolysis using an enzyme like α-chymotrypsin. thieme-connect.com This enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and in high enantiomeric excess. thieme-connect.com The unreacted ester can then be carried forward to the final product.

The use of chiral auxiliaries is another powerful approach. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric catalysis provides a more elegant and atom-economical approach. For example, the Michael addition of nitromethane to 4-chloro-cinnamaldehyde can be catalyzed by a chiral organocatalyst, such as a diphenylprolinol silyl (B83357) ether. thieme-connect.com This catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other, leading to high enantiomeric excess. thieme-connect.com

Examples of Stereoselective Approaches

| Method | Key Reagent/Catalyst | Intermediate Resolved/Formed | Reference |

|---|---|---|---|

| Enzymatic Resolution | α-Chymotrypsin | Racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate | thieme-connect.com |

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively applied to the synthesis of β-amino esters. One notable example involves the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary. acs.orgnih.govresearchgate.net In this approach, an α,β-unsaturated amide is first prepared from pseudoephedrine. The conjugate addition of a nitrogen nucleophile, such as a lithium benzylamide, to this amide proceeds with high diastereoselectivity due to the steric influence of the auxiliary. The resulting β-amino amide can then be readily converted into the desired, highly enantioenriched β-amino ester. acs.orgresearchgate.net

Another widely used class of chiral auxiliaries are Evans' oxazolidinones. nih.gov These are employed in aldol reactions to synthesize β-hydroxy γ-amino acids, which are structurally related to the target compound. The commercial availability of both enantiomers of the auxiliary allows for the synthesis of all possible stereoisomers of the product. nih.gov Camphorsultam has also proven to be a superior chiral auxiliary in some cases, offering significant asymmetric induction in reactions like the construction of oxazoline (B21484) rings. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Reaction Type | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | Good to Excellent | acs.orgnih.gov |

| Evans' Oxazolidinones | Aldol Condensation | High | nih.gov |

Asymmetric Catalysis in β-Amino Ester Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Both organocatalysis and transition-metal catalysis have been successfully employed.

Organocatalysis: Chiral phosphoric acids have emerged as powerful catalysts in this field. They can facilitate visible-light-driven radical-radical coupling reactions where a β-keto ester is activated and undergoes single-electron oxidation to form a tertiary carbon radical. Simultaneously, an α-amino alkyl radical is generated from a redox-active ester. Under the influence of the chiral phosphoric acid, these radicals couple with high diastereo- and enantioselectivity to form complex β-amino esters. researchgate.net Another approach uses confined imidodiphosphorimidate (IDPi) catalysts for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, yielding free β-amino acids with high enantioselectivity after hydrolysis. nih.govacs.org

Transition-Metal Catalysis: Transition metals like palladium, ruthenium, and copper are versatile catalysts for forming β-amino esters. acs.org Palladium-catalyzed conjugate addition of a carbamate (B1207046) nucleophile to an enone is an effective method for creating β-amido ketones under neutral conditions. organic-chemistry.org Ruthenium(II)-catalyzed asymmetric transfer hydrogenation can be used in dynamic kinetic resolutions of β-substituted-α-keto esters to produce β-amino-α-hydroxy esters with high diastereo- and enantioselectivity. nih.gov Furthermore, copper complexes can catalyze the aza-Michael reaction of amines with α,β-unsaturated compounds to yield β-amino compounds. organic-chemistry.org

Chemoenzymatic Approaches for Enantiomeric Purity

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve high enantiomeric purity. Enzymes, particularly lipases, are widely used for their high stereoselectivity under mild reaction conditions. mdpi.com

Lipase-catalyzed hydrolysis is a common method for the kinetic resolution of racemic β-amino esters. mdpi.comresearchgate.net For instance, Lipase (B570770) PSIM from Burkholderia cepacia can selectively hydrolyze one enantiomer of a racemic β-amino carboxylic ester hydrochloride salt, leaving the other enantiomer unreacted. This allows for the separation of both enantiomers with excellent enantiomeric excess (ee) values (≥99%). mdpi.com Baeyer-Villiger monooxygenases have also been investigated for the enzymatic kinetic resolution of β-amino ketones, which can be converted to optically pure β-amino alcohols and esters. nih.gov These enzymatic methods are attractive for industrial applications due to their efficiency and environmental friendliness. mdpi.com

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of β-amino ester synthesis, this can often be achieved through substrate control, where the existing stereochemistry in the starting material dictates the stereochemistry of the newly formed centers.

For example, in the synthesis of vicinal amino alcohols, which share structural similarities with the target molecule, amino acids can serve as inexpensive and enantiopure starting materials. nih.gov The stereocenter of the amino acid influences the stereochemical outcome of subsequent reactions. The diastereoselectivity of additions to imines can be controlled by the choice of base; for instance, using n-butyllithium (nBuLi) can lead to the kinetic anti-β-aminonitrile product, while lithium hexamethyldisilazide (LHMDS) can favor the thermodynamic syn-β-aminonitrile. nih.gov Such principles of controlling diastereoselectivity are fundamental in building complex molecules with multiple stereocenters.

Kinetic Resolution Techniques for Racemic this compound

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. kuleuven.be A significant drawback is the theoretical maximum yield of 50% for the desired enantiomer. kuleuven.be

To overcome this limitation, dynamic kinetic resolution (DKR) is employed. In DKR, a racemization catalyst is added to continuously interconvert the faster- and slower-reacting enantiomers. kuleuven.be This allows for a theoretical yield of up to 100% of the desired enantiomer. Chemoenzymatic DKR is a powerful variant, combining an enzyme for the resolution step and a metal catalyst for racemization. For β-amino esters, this has been achieved using enzymes like Candida antarctica lipase A (CalA) for the kinetic resolution, in conjunction with a heterogeneous palladium catalyst for the in-situ racemization of the unreacted enantiomer. kuleuven.be Ruthenium-catalyzed DKR via asymmetric transfer hydrogenation has also been successfully applied to racemic α-keto esters to generate enantioenriched anti-α-hydroxy-β-amino acid derivatives. nih.gov

Table 2: Comparison of Resolution Techniques

| Technique | Maximum Theoretical Yield | Key Components | Reference |

|---|---|---|---|

| Kinetic Resolution | 50% | Chiral catalyst/reagent (e.g., Lipase) | kuleuven.benih.gov |

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ub.eduunibo.it In the synthesis of β-amino esters, these principles are being increasingly applied to improve environmental performance.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is minimizing or eliminating the use of volatile organic solvents.

Solvent-Free Reactions: Several methods have been developed for the synthesis of β-amino esters under solvent-free conditions. The conjugate addition of amines to α,β-unsaturated carbonyl compounds can be performed without a solvent, often accelerated by microwave irradiation or the use of a solid support like montmorillonite (B579905) clay. organic-chemistry.orgscielo.br For example, the reaction of α-amino esters with 1,3-dicarbonyl compounds proceeds in good yield using a domestic microwave oven without any solvent. scielo.brscite.ai Planetary ball mills have also been used for the solvent-free addition of amines to alkynes, achieving quantitative conversion in minutes without a catalyst. organic-chemistry.org

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The aza-Michael reaction, a key step in β-amino ester synthesis, can be efficiently catalyzed by ceric ammonium (B1175870) nitrate (B79036) in water. organic-chemistry.org Continuous flow synthesis in an aqueous medium has also been demonstrated for β-amino α,β-unsaturated esters, offering a scalable and environmentally friendly process. researchgate.net Ultrasound has been employed as a green activation method for the synthesis of β-amino-α,β-unsaturated esters in an aqueous medium, avoiding the need for catalysts and organic solvents. benthamdirect.com

Catalyst Development for Enhanced Atom Economy

The principle of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of all materials used in a chemical process into the final product. In the synthesis of this compound and its analogues, the development of new catalysts is crucial for improving efficiency and minimizing waste. Research in this area has explored various catalytic systems to facilitate key bond-forming reactions with higher atom economy compared to classical stoichiometric methods.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines and their derivatives. For instance, the "on water" organocatalytic addition of dithiomalonates to nitrostyrenes, a reaction relevant to the synthesis of the baclofen (B1667701) backbone, has been demonstrated with low catalyst loadings (0.5 mol%). rsc.org This approach highlights the potential for highly efficient, environmentally benign catalytic systems. While not directly applied to the methyl ester, this methodology showcases a pathway toward more atom-economical syntheses in this compound class.

The development of chiral phosphorus acids as organocatalysts also presents a promising avenue. rsc.org These catalysts have been successfully employed in various asymmetric transformations, and their modular synthesis allows for fine-tuning of their structure to optimize reactivity and selectivity for specific substrates, including precursors to β-amino esters.

While specific data on catalyst performance for the direct, atom-economical synthesis of this compound is still an active area of research, the trends in organocatalysis and synergistic catalysis point towards a future where highly efficient and waste-minimizing synthetic routes become the standard.

Biocatalytic Transformations (e.g., carbonyl reductases)

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze complex transformations with exceptional enantio- and regioselectivity. For the synthesis of chiral molecules like this compound, carbonyl reductases and transaminases are particularly relevant.

Carbonyl reductases are enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. In the context of synthesizing the target compound, a key strategy involves the asymmetric reduction of a β-keto ester precursor, methyl 4-(4-chlorophenyl)-3-oxobutanoate. While direct enzymatic reduction to the corresponding β-hydroxy ester has been extensively studied for various substrates, specific data for this particular precursor is emerging. nih.govrsc.org For instance, (S)-1-phenylethanol dehydrogenase from the bacterium Aromatoleum aromaticum has been shown to effectively reduce a range of prochiral ketones and β-keto esters to enantiopure secondary alcohols. nih.gov The high enantioselectivity of such enzymes makes them ideal for establishing the desired stereocenter.

Table 1: Examples of Carbonyl Reductase Activity on Related Substrates

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Aromatoleum aromaticum | Various prochiral ketones and β-keto esters | Enantiopure secondary alcohols | High | nih.gov |

| Candida magnoliae | Various ketones, α- and β-ketoesters | anti-Prelog configurated alcohols | Excellent |

Transaminases, another class of powerful biocatalysts, are utilized for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.comsci-hub.sediva-portal.orgdiva-portal.org This approach would involve the reductive amination of the aforementioned β-keto ester precursor. ω-Transaminases are particularly attractive as they can directly convert a ketone to a chiral amine, often with very high enantioselectivity. nih.govmdpi.com The broad substrate scope of these enzymes suggests their potential applicability in the synthesis of this compound. mdpi.com Challenges such as unfavorable reaction equilibria are being addressed through strategies like using specific amine donors that help drive the reaction to completion. nih.gov

Table 2: Key Features of Transaminases in Chiral Amine Synthesis

| Enzyme Type | Reaction Type | Key Advantages | Challenges | Reference |

| ω-Transaminases | Asymmetric synthesis from pro-chiral ketones | High stereoselectivity, broad substrate scope | Unfavorable equilibria, product inhibition | nih.govmdpi.comsci-hub.se |

The chemoenzymatic synthesis of baclofen, the carboxylic acid analogue, often involves the enzymatic resolution of a racemic intermediate. For example, a review on the asymmetric synthesis of (R)-baclofen highlights a method involving the Ru(II)-(S)-BINAP catalyzed hydrogenation of a β-keto ester to the corresponding (R)-hydroxy ester with 96% ee. thieme-connect.com This chiral hydroxy ester is a key intermediate that can then be converted to the final product. While this example uses a chemical catalyst for the reduction, it underscores the importance of the β-hydroxy ester intermediate, which can also be accessed through biocatalytic means.

Advanced Chemical Transformations and Mechanistic Investigations of Methyl 4 Amino 3 4 Chlorophenyl Butanoate

Functional Group Interconversions of the Amino Moiety

The primary amino group in methyl 4-amino-3-(4-chlorophenyl)butanoate serves as a versatile handle for the introduction of various substituents, enabling the synthesis of a wide array of derivatives with potentially unique biological activities.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine readily allows for acylation and sulfonylation reactions.

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. For instance, the reaction of this compound with N-(isopropoxycarbonyl)valine would lead to the formation of methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate. nih.gov This type of transformation is fundamental in peptide synthesis and the creation of peptidomimetics. The reaction is typically carried out in the presence of a base to neutralize the acid generated. A variety of acylating reagents can be employed, leading to a diverse library of N-acylated derivatives. researchgate.net

Sulfonylation , the reaction of the amino group with a sulfonyl chloride, yields a sulfonamide. A common reagent for this transformation is p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netsemanticscholar.org The resulting N-tosylated derivative can exhibit altered solubility and biological activity. The sulfonylation of amino acids and their esters is a well-established transformation, and similar reactivity is expected for this compound. pjsir.org The electronic properties of the arylsulfonyl chloride can influence the reaction rate and yield. researchgate.net

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetic Anhydride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

Alkylation and Arylation Strategies

Alkylation of the amino group introduces alkyl substituents. Reductive amination of a precursor ketone, methyl 3-(4-chlorophenyl)-4-oxobutanoate, with an amine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, is a common strategy to introduce alkyl groups at the amino position. ias.ac.inwikipedia.orgharvard.educommonorganicchemistry.commasterorganicchemistry.com Direct N-alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, but this can be controlled under specific reaction conditions. mdpi.com

Arylation of the amino group to form N-aryl derivatives can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between amines and aryl halides. wikipedia.orgorganic-chemistry.org This reaction would allow for the coupling of this compound with a variety of aryl bromides, chlorides, or triflates, providing access to a range of N-aryl derivatives. beilstein-journals.orgresearchgate.netmit.edu

| Strategy | Key Reagents/Catalysts | Product Type |

| Reductive Amination | Ketone precursor, Amine, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl amine |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Phosphine Ligand, Base | N-Aryl amine |

Cyclization Reactions to Form Heterocyclic Derivatives

The gamma-amino ester structure of this compound makes it a suitable precursor for the synthesis of five-membered heterocyclic rings, most notably γ-lactams (2-pyrrolidinones). Intramolecular cyclization can be induced under thermal conditions or in the presence of a catalyst. For example, heating 4-amino-3-(4-chlorophenyl)butanoic acid (the hydrolyzed form of the methyl ester) in toluene (B28343) with neutral alumina (B75360) has been shown to yield 4-(4-chlorophenyl)-2-pyrrolidinone. chemicalbook.com This lactam is a known impurity in the production of Baclofen (B1667701) and is of interest for its own potential biological activities. lookchem.com The propensity for cyclization is a key consideration in the handling and transformation of this and related γ-amino esters.

Reactivity of the Ester Functionality

The methyl ester group of the title compound can undergo several important transformations, including hydrolysis and transesterification.

Hydrolysis to the Carboxylic Acid (e.g., Baclofen)

The most significant reaction of the ester functionality is its hydrolysis to the corresponding carboxylic acid, 4-amino-3-(4-chlorophenyl)butanoic acid, commonly known as Baclofen. chemicalbook.com This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid such as hydrochloric acid. Base-mediated hydrolysis, or saponification, is carried out by treating the ester with a base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate. The choice of conditions can be influenced by the presence of other functional groups in the molecule.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 4-amino-3-(4-chlorophenyl)butanoate. The equilibrium of this reaction can be shifted by using the desired alcohol as the solvent.

Enzymatic transesterification offers a milder and often more selective alternative. Lipases are commonly used enzymes for this purpose and can catalyze the reaction under neutral conditions, which can be advantageous when dealing with sensitive substrates. The choice of enzyme and reaction conditions, such as the solvent and temperature, can significantly impact the efficiency and selectivity of the transesterification process.

Amidation and Hydrazinolysis Reactions

The transformation of the ester functionality in this compound into amides and hydrazides represents a key area of its chemical reactivity. These reactions are fundamental in modifying the compound's structure to access a diverse range of derivatives.

Amidation of this compound involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding amide. This transformation is typically facilitated by heating the reactants, sometimes in the presence of a catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group. The reactivity of the amine and the steric hindrance around the ester group are critical factors influencing the reaction rate and yield. While specific studies on the amidation of this compound are not extensively documented in publicly available literature, general methods for the amidation of amino esters are well-established. These often involve the use of Lewis acid catalysts to enhance the electrophilicity of the ester carbonyl. nih.gov For instance, reagents like trimethylaluminum (B3029685) or specialized borane (B79455) catalysts can be employed to facilitate the reaction under milder conditions. nih.govorganic-chemistry.org

Hydrazinolysis , the reaction of an ester with hydrazine (B178648) (N₂H₄), converts this compound into its corresponding hydrazide. This reaction is analogous to amidation and proceeds via a similar nucleophilic acyl substitution pathway. The resulting acyl hydrazide is a versatile intermediate that can be used in the synthesis of various heterocyclic compounds or for further functional group transformations. The reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol.

| Reaction | Reagent | Product | General Conditions |

| Amidation | Primary/Secondary Amine (R¹R²NH) | N-R¹,N-R²-4-amino-3-(4-chlorophenyl)butanamide | Heating, optional catalyst |

| Hydrazinolysis | Hydrazine (N₂H₄) | 4-amino-3-(4-chlorophenyl)butanehydrazide | Reflux in a suitable solvent |

Transformations at the Carbon Backbone

Modifications to the carbon skeleton of this compound, including stereochemical changes and alterations in chain length, are crucial for synthesizing novel analogs and for probing structure-activity relationships.

Chain Elongation and Shortening Methodologies

Methodologies for elongating or shortening the carbon chain of this compound would provide access to a wider range of structurally related compounds.

Chain elongation could be approached by first reducing the ester group to a primary alcohol. The resulting alcohol could then be converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by a cyanide ion, which would add one carbon to the chain. Hydrolysis of the nitrile would then yield a carboxylic acid with an elongated chain. Another approach could involve homologation reactions, such as the Arndt-Eistert synthesis, on the corresponding carboxylic acid.

Chain shortening is a more challenging transformation. One potential, though likely low-yielding, method could involve a degradation reaction such as the Hofmann or Curtius rearrangement on the corresponding amide derived from the carboxylic acid. These rearrangements result in the loss of one carbon atom and the formation of an amine.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies provide fundamental insights into the reactivity of a molecule. For this compound, such studies would focus on understanding the pathways of its various transformations.

A kinetic and mechanistic investigation into the aminolysis of a related compound, 4-chlorophenyl 4-nitrophenyl carbonate, in aqueous ethanol has been reported. nih.gov This study revealed a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate. The breakdown of this intermediate to products was found to be the rate-limiting step. nih.gov While this study does not directly involve this compound, the mechanistic principles of nucleophilic acyl substitution are transferable.

Role in Complex Molecule Synthesis and Advanced Organic Chemical Research

Methyl 4-amino-3-(4-chlorophenyl)butanoate as a Key Building Block in Multi-Step Synthesis

The utility of this compound as a foundational element in organic synthesis stems from its bifunctional nature as a γ-amino acid ester. This structure allows for a range of chemical transformations at both the amino and ester terminals. It serves as a key precursor for the synthesis of pharmacologically active compounds and heterocyclic structures. Its most notable application is in the synthesis of Baclofen (B1667701), where the methyl ester is a direct antecedent to the final carboxylic acid. thieme-connect.combrieflands.com Furthermore, the molecule's stereocenter at the C3 position makes it a valuable substrate for developing and applying asymmetric synthesis methodologies, enabling the production of enantiomerically pure target molecules. The inherent reactivity of its structure also facilitates intramolecular cyclization to form pyrrolidinone derivatives, further broadening its synthetic applications. thieme-connect.comchemicalbook.com

Precursor to Specific Classes of Organic Compounds

The specific molecular architecture of this compound makes it an ideal starting point for the synthesis of several important classes of organic compounds.

This compound is a direct precursor in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant. brieflands.com The final step in many synthetic routes to Baclofen is the hydrolysis of the methyl ester group of this compound to the corresponding carboxylic acid, 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen). brieflands.com

The pharmacological activity of Baclofen resides almost exclusively in its (R)-enantiomer. thieme-connect.com Consequently, significant research has focused on asymmetric synthetic strategies to produce (R)-Baclofen. One of the most effective methods involves the enzymatic resolution of a racemic ester, such as butyl 4-amino-3-(4-chlorophenyl)butanoate, a close analog of the methyl ester. In this process, an enzyme like α-chymotrypsin selectively catalyzes the hydrolysis of the (S)-enantiomer. thieme-connect.com The unreacted (R)-ester, which is recovered with high enantiomeric purity, is then subjected to acid hydrolysis to yield the desired (R)-Baclofen. thieme-connect.com

Histone deacetylase inhibitors (HDACIs) are a class of compounds investigated for their therapeutic potential, particularly in oncology. nih.govgoogle.com They function by interfering with histone deacetylase enzymes, leading to changes in gene expression. mdpi.com While many HDACI structures feature aromatic moieties, a direct role for this compound as a key intermediate or precursor in the synthesis of known HDACIs is not prominently documented in scientific literature. The synthesis of these inhibitors typically follows established routes that may involve structurally similar motifs, but a direct synthetic lineage from this specific β-amino acid ester has not been established. nih.govnih.gov

β-Amino acids and their derivatives are crucial components in numerous biologically active molecules and pharmaceuticals. This compound, as a functionalized β-amino acid ester, serves as a scaffold for creating other, more complex derivatives. The primary amino group and the ester functionality are reactive sites for further chemical modifications. For instance, derivatization of the amino group can be used to introduce new substituents, while the ester can be converted to other functional groups like amides or hydrazides. Although the synthesis of Baclofen is the most prominent example, the core structure is amenable to modifications on the phenyl ring to produce various Baclofen analogs with potentially different pharmacological profiles. chalcogen.ro General derivatization techniques for amino acids, often employed for analytical purposes, highlight the reactivity of the amino and carboxyl groups which can be exploited for synthetic transformations. researchgate.netspringernature.com

This compound is a direct precursor to 4-(4-chlorophenyl)pyrrolidin-2-one. This transformation occurs via an intramolecular cyclization, or lactamization, where the amino group attacks the ester's carbonyl carbon. This reaction can occur under thermal conditions, sometimes with a catalyst like neutral alumina (B75360), converting the linear amino acid structure into a five-membered heterocyclic ring. chemicalbook.com

This cyclization is particularly relevant during the asymmetric synthesis of Baclofen. In the enzymatic resolution of the corresponding racemic butyl ester, the (S)-enantiomer, after being selectively hydrolyzed by the enzyme to the amino acid, spontaneously cyclizes to form (S)-4-(4-chlorophenyl)pyrrolidin-2-one with high enantiomeric excess. thieme-connect.com This compound is also known as a potential impurity in the production of Baclofen, designated as "Baclofen impurity-A". lookchem.com

| Precursor | Reaction Condition | Product | Yield / Purity | Source |

| 4-amino-3-(4-chlorophenyl)-butanoic acid (Baclofen) | Neutral alumina, Toluene (B28343), Reflux | 4-(4-chlorophenyl)-2-pyrrolidinone | 90% | chemicalbook.com |

| (S)-4-amino-3-(4-chlorophenyl)butanoate | α-chymotrypsin followed by spontaneous cyclization | (S)-4-(4-chlorophenyl)pyrrolidin-2-one | 98% ee | thieme-connect.com |

Contribution to Asymmetric Synthesis Methodologies

The presence of a chiral center in this compound makes it a valuable substrate for the development and application of asymmetric synthesis techniques, which are critical for producing single-enantiomer pharmaceuticals. Its most significant contribution in this area is its use in enzymatic kinetic resolution. thieme-connect.com

This methodology leverages the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. A notable example is the resolution of racemic butyl 4-amino-3-(4-chlorophenyl)butanoate using the protease α-chymotrypsin. thieme-connect.com The enzyme selectively recognizes and catalyzes the hydrolysis of the ester group of the (S)-enantiomer. The resulting (S)-amino acid then cyclizes to the corresponding pyrrolidinone. This leaves the (R)-enantiomer of the ester untouched and therefore enantiomerically enriched. This unreacted (R)-ester can then be physically separated and hydrolyzed through conventional chemical means to produce (R)-Baclofen, the enantiomer responsible for the desired therapeutic effect. thieme-connect.com This chemo-enzymatic approach is highly efficient, providing both the desired (R)-ester and the (S)-pyrrolidinone in high enantiomeric purity.

Table of Research Findings on Enzymatic Resolution

| Substrate | Biocatalyst | Reaction | Product 1 | Purity (ee) | Product 2 | Purity (ee) | Source |

| Racemic butyl 4-amino-3-(4-chlorophenyl)butanoate | α-chymotrypsin | Kinetic Resolution | (R)-butyl 4-amino-3-(4-chlorophenyl)butanoate | 97% | (S)-4-(4-chlorophenyl)pyrrolidin-2-one | 98% | thieme-connect.com |

Utility in Fragment-Based Drug Discovery Building Blocks

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in modern medicinal chemistry for identifying lead compounds. nih.govfrontiersin.org This approach utilizes a library of low-molecular-weight compounds, or "fragments" (typically <300 Da), to screen against a biological target. nih.gov Fragments that bind, albeit weakly, are then optimized and grown into more potent, drug-like molecules. nih.govresearchgate.net

This compound possesses several characteristics that make it an attractive candidate for inclusion in an FBDD library as a building block.

Appropriate Molecular Size: With a molecular weight of approximately 227.69 g/mol , it fits well within the generally accepted mass range for a fragment molecule.

Structural Motifs: The compound contains key structural features that are known to interact with biological targets, particularly within the central nervous system. As a GABA analogue, its backbone is relevant for targets involved in neurotransmission. nih.govdrugs.com The 4-chlorophenyl ring is a common motif in medicinal chemistry, capable of participating in hydrophobic and π-stacking interactions within protein binding pockets.

Functionality for Elaboration: The primary amine and the methyl ester group serve as chemical handles for synthetic elaboration. In an FBDD campaign, once this fragment is identified as a "hit," chemists can use these functional groups to "grow" the fragment, adding other chemical groups to improve binding affinity and selectivity for the target protein. nih.gov

As a β-amino acid derivative, this compound can be used to build peptidomimetics or other complex structures designed to interact with protein surfaces. Its inherent chirality also provides a basis for exploring the three-dimensional chemical space of a target's binding site. By using this fragment as a starting point, researchers can systematically build complexity and develop novel therapeutic agents piece by piece. nih.gov

| Parameter | Assessment for this compound | Rationale |

| Molecular Weight | Suitable | ~227.69 g/mol , within the typical fragment range (<300 Da). |

| Structural Complexity | Low to Moderate | Simple backbone with key functional groups, allowing for efficient synthesis and elaboration. |

| 3D Character | High | Contains a stereocenter and a flexible chain, providing three-dimensional diversity. |

| Solubility | Favorable | The ester group generally imparts better solubility in organic solvents used for screening compared to the carboxylic acid. |

| Synthetic Tractability | High | The amine and ester groups provide reliable handles for chemical modification ("fragment growing"). |

| This table represents a theoretical assessment based on the principles of FBDD and the known properties of the compound and its analogues. |

Advanced Analytical and Spectroscopic Characterization Techniques for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic arrangement within the molecule.

One-dimensional NMR provides fundamental information about the hydrogen and carbon skeletons of Methyl 4-amino-3-(4-chlorophenyl)butanoate.

¹H NMR (Proton NMR): This technique identifies the different chemical environments of protons in the molecule. The expected signals in the ¹H NMR spectrum of this compound would correspond to the protons of the methyl ester, the aminomethylene group, the methine group, the methylene (B1212753) group adjacent to the ester, and the aromatic protons of the chlorophenyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would differentiate the carbonyl carbon of the ester, the aromatic carbons, the methine carbon, the methylene carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ester) | ~3.6 | ~51 |

| CH₂ (adjacent to C=O) | ~2.5-2.7 | ~38 |

| CH (methine) | ~3.2-3.4 | ~45 |

| CH₂ (aminomethylene) | ~2.9-3.1 | ~47 |

| Aromatic CH (ortho to Cl) | ~7.2-7.3 | ~129 |

| Aromatic CH (meta to Cl) | ~7.1-7.2 | ~130 |

| Aromatic C (ipso to Cl) | - | ~132 |

| Aromatic C (ipso to alkyl) | - | ~140 |

Two-dimensional NMR techniques are employed to establish the connectivity between atoms and to probe the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For instance, correlations would be expected between the methine proton and the protons of the two adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the methyl ester protons and the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which can help in determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound. The exact mass can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Calculated Monoisotopic Mass | 227.0713 |

| Observed Mass (Hypothetical) | 227.0715 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. nih.govunito.itresearchgate.net The fragmentation pattern provides valuable information about the structure of the molecule. nih.govunito.itresearchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group from the ester, cleavage of the bond between the methine and the aminomethylene group, and fragmentation of the chlorophenyl ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.govunito.itresearchgate.net

Chromatographic Methods for Research-Grade Purity Assessment

Chromatographic techniques are essential for assessing the purity of a research-grade compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A suitable reversed-phase HPLC method would be developed, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography can also be used for purity analysis. A capillary column with a suitable stationary phase would be employed.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for a preliminary assessment of purity and for monitoring the progress of reactions. A suitable solvent system would be chosen to achieve good separation between the compound and any potential impurities on a silica (B1680970) gel plate.

By combining the data from these advanced analytical and spectroscopic techniques, a comprehensive characterization of this compound can be achieved, confirming its structure and establishing its purity for research purposes.

High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Columns

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and resolving enantiomers of pharmaceutical compounds. phenomenex.com For "this compound," both achiral and chiral HPLC methods are employed to ensure chemical and stereochemical integrity.

Detailed chromatographic parameters for the enantioseparation of the parent acid, which are indicative of the methods applicable to its methyl ester derivative, are presented below. hplc.eu

| Parameter | Value |

|---|---|

| Stationary Phase | CHIRALPAK ZWIX(-) |

| Mobile Phase | MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH |

| Retention Factor (k1) | 8.97 |

| Separation Factor (α) | 1.36 |

| Resolution (RS) | 4.13 |

| Elution Order | S < R |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, "this compound," like many amino acid derivatives, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the molecule into a more volatile form.

A common and effective method is derivatization with methyl chloroformate in the presence of methanol (B129727). researchgate.net This reaction targets the primary amino group, converting it into a methoxycarbonyl derivative. The resulting product, a methyl ester of the N-methoxycarbonyl derivative, is significantly more volatile and thermally stable, making it suitable for GC analysis. researchgate.net

When coupled with a mass spectrometer (GC-MS), this technique provides detailed structural information. The electron ionization (EI) mass spectra of these derivatives exhibit specific and predictable fragmentation patterns, which can be used for unambiguous structure elucidation and identification. researchgate.net This allows for both qualitative and quantitative analysis of the compound and any related volatile impurities. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule. scirp.org These two techniques are complementary; FT-IR is sensitive to changes in dipole moments, while Raman spectroscopy detects changes in molecular polarizability. scirp.orgscirp.org The combination provides a comprehensive vibrational fingerprint of "this compound."

The key functional groups within the molecule give rise to characteristic absorption or scattering peaks.

Amino Group (N-H): The N-H stretching vibrations of the primary amine are typically observed in the FT-IR spectrum in the region of 3400-3300 cm⁻¹.

Ester Group (C=O): The carbonyl (C=O) stretch of the methyl ester is a strong, prominent band in the FT-IR spectrum, generally appearing around 1735 cm⁻¹.

Aromatic Ring (C=C): The carbon-carbon stretching vibrations within the 4-chlorophenyl ring produce characteristic peaks in both FT-IR and Raman spectra, typically in the 1600-1450 cm⁻¹ region.

C-Cl Bond: The carbon-chlorine stretch gives a signal in the lower wavenumber region of the fingerprint area.

The table below summarizes the expected vibrational frequencies for the primary functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Amino (N-H) | Stretching | 3400 - 3300 | FT-IR |

| Ester Carbonyl (C=O) | Stretching | ~1735 | FT-IR (Strong) |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | FT-IR, Raman |

| Methylene (C-H) | Stretching | 2950 - 2850 | FT-IR, Raman |

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

Studies on (R)-baclofen have revealed the existence of polymorphism—the ability of a substance to crystallize into different solid-state forms. nih.gov At least three polymorphic forms (A, B, and C) have been identified through X-ray powder diffraction (XRPD) studies. nih.gov The single-crystal structure of form C has been determined, showing that the molecules crystallize in the orthorhombic space group P2₁2₁2₁. nih.govresearchgate.net

The crystal data and refinement details for the closely related (R)-baclofen are provided below. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8913 (5) |

| b (Å) | 7.6898 (5) |

| c (Å) | 19.7527 (14) |

| Volume (ų) | 1046.75 (13) |

| Z | 4 |

Computational Chemistry and Theoretical Modeling Studies of Methyl 4 Amino 3 4 Chlorophenyl Butanoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For the closely related 4-amino-3-(4-chlorophenyl)butanoic acid, DFT calculations have been performed to determine its optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters. kisti.re.kr

These studies typically employ methods like the B3LYP hybrid functional with basis sets such as 6-31G(d,p). kisti.re.kr The calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's ground state. From these optimized geometries, spectroscopic data, such as infrared (IR) and Raman spectra, can be predicted. The calculated vibrational frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental spectra. kisti.re.kr

Furthermore, DFT is used to compute thermodynamic properties, offering insights into the molecule's stability. For the parent acid, these properties have been calculated and are summarized below. It is expected that Methyl 4-amino-3-(4-chlorophenyl)butanoate would exhibit similar, though not identical, values due to the replacement of the acidic proton with a methyl group.

| Thermodynamic Parameter | Calculated Value for 4-amino-3-(4-chlorophenyl)butanoic acid |

|---|---|

| Zero-point vibrational energy | Data not available in provided sources |

| Rotational constants | Data not available in provided sources |

| Entropy | Data not available in provided sources |

| Dipole Moment | Data not available in provided sources |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. kisti.re.kr A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. kisti.re.kr

For the parent compound, 4-amino-3-(4-chlorophenyl)butanoic acid, FMO analysis has been performed using DFT calculations. The results provide insight into the molecule's electronic properties and reactive sites.

| Parameter | Calculated Value for 4-amino-3-(4-chlorophenyl)butanoic acid |

|---|---|

| HOMO Energy | Data not available in provided sources |

| LUMO Energy | Data not available in provided sources |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in provided sources |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of a molecule's conformational space, revealing its flexibility and the different shapes it can adopt. nih.gov For a molecule like this compound, which has several rotatable single bonds, MD simulations can identify the most stable conformations and the energy barriers between them. nih.govnih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify its physicochemical properties. These descriptors are fundamental in developing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its biological activity. researchgate.netcolby.edu

For this compound and its analogs, key descriptors would include:

Electronic Properties: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and electrostatic potential maps. These describe the molecule's ability to participate in electronic interactions. nih.gov

Lipophilicity: Calculated logP values, which predict the molecule's partitioning between water and octanol, a key factor in membrane permeability and transport. nih.gov

Steric Properties: Molecular volume and surface area, which influence how the molecule fits into a binding site.

Studies on the parent compound Baclofen (B1667701) have shown that electronic and lipophilic properties are critical for its affinity to GABAB receptors. nih.govnih.gov By calculating these descriptors for the methyl ester, one can predict how the modification from a carboxylic acid to an ester influences its potential biological activity. This structure-reactivity analysis is essential in medicinal chemistry for optimizing lead compounds. nih.gov

In Silico Prediction of Synthetic Accessibility

In silico prediction of synthetic accessibility (SA) is a computational method used to estimate how easily a molecule can be synthesized in a laboratory. This is a crucial step in drug design to ensure that theoretically designed compounds are practically viable.

The synthetic accessibility of this compound can be evaluated using algorithms that analyze its structure based on several factors:

Molecular Complexity: This includes the number of atoms, rings, and chiral centers. The target molecule has one chiral center at the C3 position, which adds a moderate level of complexity to its synthesis.

Fragment Analysis: The structure is broken down into smaller fragments, and their prevalence in databases of known, commercially available chemicals is assessed. The chlorophenyl group and the aminobutanoate chain are common structural motifs in organic chemistry.

Strategic Bond Disconnections: The analysis considers the difficulty of the chemical reactions required to form the key bonds in the molecule through retrosynthesis.

While a specific SA score for this compound is not published, a qualitative assessment suggests it has good to moderate synthetic accessibility. The starting materials are likely readily available, and the required chemical transformations are standard in organic synthesis.

Future Research Directions and Emerging Trends in Methyl 4 Amino 3 4 Chlorophenyl Butanoate Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The development of synthetic routes that are both highly efficient and atom-economical is a cornerstone of modern green chemistry. ajchem-b.comajchem-b.com For Methyl 4-amino-3-(4-chlorophenyl)butanoate, future research is focused on moving beyond traditional multi-step syntheses, which can be resource-intensive and generate significant waste. researchgate.net Key areas of development include the use of organocatalysis and asymmetric synthesis to achieve high yields and enantioselectivity in a more sustainable manner.

One promising approach involves the use of novel organocatalysts, such as lipophilic cinchona squaramide, which has been shown to be effective in the gram-scale preparation of a baclofen (B1667701) precursor with high yield and enantiomeric excess. beilstein-journals.org The recyclability of such catalysts is a significant advantage, reducing both cost and environmental impact. beilstein-journals.org Future work will likely focus on the design of even more robust and recyclable catalysts that can operate under mild conditions.

Asymmetric Michael additions are another area of intense research for the synthesis of β-substituted GABA derivatives like this compound. bohrium.com The exploration of new catalytic systems, including those based on earth-abundant metals, will be crucial in developing more cost-effective and environmentally friendly synthetic methods. nih.gov Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, are expected to play an increasingly important role in the production of enantiomerically pure chiral amines. rsc.org

Table 1: Comparison of Synthetic Strategies for Baclofen Precursors

| Method | Catalyst/Reagent | Key Advantages | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalytic Michael Addition | Lipophilic Cinchona Squaramide | Recyclable catalyst, gram-scale synthesis | 89% | 96% | beilstein-journals.org |

| Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | High enantioselectivity | 26% | 90% | acs.org |

| Claisen Condensation & Hoffmann Rearrangement | Piperidine, Potassium Hydroxide | Inexpensive reagents, good overall yield | 50% | Not applicable (racemic) | pnu.ac.irpnu.ac.ir |

| Rhodium-catalyzed 1,4-Addition | [RhCl(C2H4)2]2 with chiral diene ligand | Synthesis of bioactive compounds | Moderate to good | Good | nih.gov |

Exploration of Novel Derivatization Strategies for Functional Materials

The inherent chemical functionalities of this compound, namely the amino and ester groups, make it an attractive scaffold for the development of novel functional materials. nih.govgoogle.com While much of the current focus is on its role as a pharmaceutical intermediate, future research is expected to explore its potential in materials science.

One emerging area is the synthesis of biodegradable polymers. γ-Aminobutyric acid (GABA), a close structural analog, has been used to create poly(ester amide)s with high thermal stability and biodegradability in marine environments. mdpi.com By analogy, this compound could be used as a monomer to synthesize novel polymers with tailored properties. The presence of the chlorophenyl group could impart unique characteristics, such as altered hydrophobicity and thermal behavior.

Another avenue for exploration is the development of novel liquid crystals. The rigid phenyl group and the flexible butanoate chain in the molecule are structural motifs commonly found in liquid crystalline compounds. Through derivatization of the amino and ester groups, it may be possible to design and synthesize new classes of liquid crystals with potential applications in displays and sensors.

Innovative Applications as Chiral Ligands or Catalysts

The chiral nature of this compound makes it a promising candidate for use as a chiral ligand or catalyst in asymmetric synthesis. baranlab.org Chiral β-arylamines are important pharmacophores, and their derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. nih.gov

Future research will likely involve the synthesis of novel phosphoramidite (B1245037) ligands derived from this compound. nih.gov These ligands could be employed in iridium-catalyzed asymmetric reductive amination reactions to produce other valuable chiral amines with high enantioselectivity. nih.gov The bulky chlorophenyl group could play a crucial role in creating a well-defined chiral pocket around the metal center, leading to enhanced stereocontrol.

Furthermore, the development of bifunctional organocatalysts derived from this compound is another exciting prospect. By incorporating additional functional groups, such as a thiourea (B124793) or squaramide moiety, it may be possible to create catalysts that can activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and enantioselectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are manufactured, offering significant advantages in terms of efficiency, safety, and scalability. scielo.br The synthesis of precursors to baclofen, including this compound, is an area where these technologies are already making a significant impact. acs.orgnih.govresearchgate.netresearchgate.net

Recent studies have demonstrated the successful continuous-flow synthesis of baclofen precursors in high yield and enantioselectivity. nih.govresearchgate.net These processes often involve multiple steps, such as asymmetric 1,4-addition and chemoselective hydrogenation, carried out in a sequential manner without the need for isolation of intermediates. nih.govresearchgate.net Future research will focus on the development of fully integrated and automated flow systems that can operate for extended periods, enabling on-demand production of the target compound.

Moreover, the automation of chiral analysis is a critical component of these platforms. nih.gov The development of rapid and reliable methods for determining enantiomeric excess in real-time will be essential for process optimization and quality control. nih.gov Trapped ion mobility-mass spectrometry, combined with chiral derivatization, is a promising technique for achieving this goal. nih.gov

Table 2: Parameters in a Sequential Flow Synthesis of a Baclofen Precursor

| Parameter | Value/Condition |

|---|---|

| Solvent | Toluene (B28343) |

| Flow Rate (v1, v2) | 0.05 mL/min |

| Flow Rate (v3) | 0.033 mL/min |

| Flow Rate (v4) | 3.0 mL/min |

| Temperature (T1) | 75 °C |

| Temperature (T2) | 0 °C |

| Temperature (T3) | 100 °C |

Data from a representative sequential flow synthesis. researchgate.net

Advanced Mechanistic Investigations using Real-time Spectroscopy

A deep understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Real-time spectroscopic techniques are powerful tools for elucidating the intricate details of catalytic cycles and identifying key intermediates.

In the context of this compound synthesis, techniques such as in vivo magnetic resonance spectroscopy (MRS) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights. nih.gov For instance, 31P NMR has been used to study the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition reactions, a key step in some synthetic routes to this compound. nih.gov These studies can help to identify the active catalyst species and understand the factors that control enantioselectivity. nih.gov

Future research will likely involve the use of a wider range of real-time spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, to probe reaction mechanisms in even greater detail. The combination of experimental data with computational modeling will be essential for building accurate and predictive models of these complex chemical transformations.

Application of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, enabling the design of novel reactions and the optimization of existing processes with unprecedented speed and efficiency. arxiv.orgnih.govresearchgate.netarxiv.orgrsc.org The application of these technologies to the synthesis of this compound holds immense promise.

Machine learning models, such as deep neural networks (DNNs), can be trained on large datasets of chemical reactions to predict outcomes, such as yield and enantioselectivity, with a high degree of accuracy. rsc.org This predictive power can be used to identify optimal reaction conditions without the need for extensive and time-consuming experimental screening. qu.edu.qa For the synthesis of chiral amines, ML algorithms can help in the selection of the best catalyst, solvent, and other reaction parameters to achieve the desired level of enantiomeric excess. arxiv.orgnih.gov